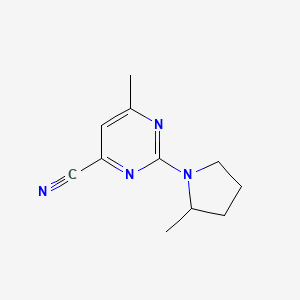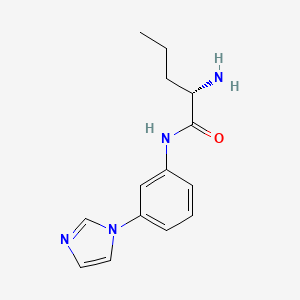![molecular formula C10H12N2O3 B6635342 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a derivative of pyridine and is a member of the class of compounds known as alpha-keto acids.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to have anti-inflammatory and anti-oxidant effects. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has also been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer research. However, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid. One area of interest is in further elucidating the mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid, which could provide insight into its potential therapeutic applications. Additionally, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid could be further studied for its anti-inflammatory and anti-oxidant effects, which could have implications for the treatment of a variety of diseases. Finally, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid could be further developed and optimized for use as a cancer therapeutic agent, potentially in combination with other anti-cancer drugs.
Méthodes De Synthèse
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid can be synthesized through a multi-step process involving the reaction of 3-amino-5-methylpyridine with ethyl acetoacetate, followed by hydrolysis and decarboxylation. This process yields 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid as a white crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has also been shown to induce cell death in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Propriétés
IUPAC Name |
2-methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-8(5-11-4-6)12-9(13)7(2)10(14)15/h3-5,7H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKVIWFZEAMBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)

![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)




![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
